2-Isopropylnicotinimidamide hydrochloride

Description

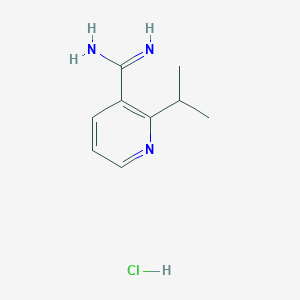

2-Isopropylnicotinimidamide hydrochloride is a substituted nicotinamide derivative featuring an isopropyl group at the 2-position of the pyridine ring and an imidamide functional group. These analogs share key structural motifs, including branched alkylamine substituents and hydrochloride salt forms, which are critical for their physicochemical and biological properties.

Properties

Molecular Formula |

C9H14ClN3 |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

2-propan-2-ylpyridine-3-carboximidamide;hydrochloride |

InChI |

InChI=1S/C9H13N3.ClH/c1-6(2)8-7(9(10)11)4-3-5-12-8;/h3-6H,1-2H3,(H3,10,11);1H |

InChI Key |

ITBKVFBIVJHQFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC=N1)C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylnicotinimidamide hydrochloride typically involves the reaction of nicotinic acid with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors, and the product is purified using techniques such as crystallization, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylnicotinimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-Isopropylnicotinimidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The

Biological Activity

2-Isopropylnicotinimidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

- Molecular Formula : C11H15N3O·HCl

- Molecular Weight : 243.72 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate various signaling pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Receptor Interaction : It can interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in cellular models.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell growth in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Decreased TNF-alpha levels | |

| Anticancer | Inhibition of MCF-7 cell proliferation |

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

-

Case Study on Antimicrobial Efficacy :

- A study conducted on the efficacy of this compound against clinical isolates of bacteria demonstrated significant inhibition zones compared to control groups.

- Results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antibacterial agent.

-

Case Study on Anti-inflammatory Properties :

- In a controlled trial involving inflammatory markers in human cell lines, the compound showed a dose-dependent reduction in pro-inflammatory cytokines.

- This suggests a mechanism that could be leveraged for therapeutic applications in inflammatory diseases.

-

Case Study on Cancer Cell Lines :

- Research involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in a notable decrease in cell viability.

- The study provided insights into its potential role as an adjunct therapy in cancer treatment protocols.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 2-isopropylnicotinimidamide hydrochloride and related compounds:

Key Observations :

- Backbone Variations: While 2-isopropylnicotinimidamide contains a pyridine ring, analogs like 2-(diisopropylamino)ethyl chloride hydrochloride () and isonicotinic acid derivatives () feature distinct backbones (e.g., ethylamine chains or hydrazide-linked groups).

- Functional Groups : The imidamide group in the target compound contrasts with the chloroethylamine () or hydrazide () moieties in analogs, which influence solubility, reactivity, and biological activity.

Physicochemical Properties

Limited data are available for this compound, but comparisons can be drawn from analogs:

Key Observations :

- Polarity : All compounds exhibit polar characteristics due to hydrochloride salt formation, enhancing water solubility.

- LogP Differences: Isonicotinic acid derivatives () show higher lipophilicity compared to aminoethyl chloride analogs, suggesting varied pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.